molecular formula C12H23N3S B12623095 N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-96-3

N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea

Cat. No.: B12623095
CAS No.: 921611-96-3
M. Wt: 241.40 g/mol
InChI Key: XOZSEFCTZADUMY-NSHDSACASA-N
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Description

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a pyrrolidinyl group, and a thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of cyclohexylamine with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl and pyrrolidinyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

921611-96-3

Molecular Formula

C12H23N3S

Molecular Weight

241.40 g/mol

IUPAC Name

1-cyclohexyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea

InChI

InChI=1S/C12H23N3S/c16-12(14-9-11-7-4-8-13-11)15-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H2,14,15,16)/t11-/m0/s1

InChI Key

XOZSEFCTZADUMY-NSHDSACASA-N

Isomeric SMILES

C1CCC(CC1)NC(=S)NC[C@@H]2CCCN2

Canonical SMILES

C1CCC(CC1)NC(=S)NCC2CCCN2

Origin of Product

United States

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